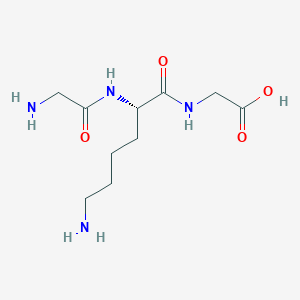

甘氨酸,甘氨酰-L-赖氨酰-

描述

Glycine, glycyl-L-lysyl- is a dipeptide composed of the amino acids glycine and lysine . It is involved in various biological processes and has been studied for its potential in medical applications .

Molecular Structure Analysis

Glycine, glycyl-L-lysyl- contains a total of 37 bonds; 17 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

Glycine, glycyl-L-lysyl- is involved in enzymatic reactions. For instance, it participates in reactions catalyzed by the enzyme N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine-diphosphoundecaprenyl-N-acetylglucosamine:N6-glycine transferase .Physical And Chemical Properties Analysis

Glycine, a component of Glycine, glycyl-L-lysyl-, is highly soluble in water and appears as a colorless crystalline solid with a sweet taste . It is hydrophilic due to its minimal side chain having one hydrogen atom .科学研究应用

1. 医学应用

甘氨酸,通常与其他氨基酸(如赖氨酸)结合使用,在医学应用中已显示出有希望的结果。例如,据报道它在糖尿病性白内障模型中具有保护作用,有效抑制醛糖还原酶活性,这在糖尿病并发症中很重要。甘氨酸治疗导致血糖降低、体重增加和抗氧化状态改善,展示了其在糖尿病管理和并发症中的潜力 (李伟、张玉洁、邵楠,2019 年)。此外,甘氨酸在基因治疗中的作用已通过其在基因递送试剂中的掺入得到强调,显着增强基因表达并显示出低细胞毒性,从而为基于基因的治疗提供了更安全的替代方案 (Jagbir Singh、Peng Yang、D. Michel、R. Verrall、M. Foldvari、I. Badea,2011 年)。

2. 免疫调节和细胞保护特性

甘氨酸表现出显着的抗炎、免疫调节和细胞保护作用,正如其在各种损伤模型和疾病状态中的保护作用所证明的那样。其机制包括抑制炎性细胞活化、稳定质膜电位和防止坏死细胞死亡。这些多方面的保护作用使甘氨酸成为炎性疾病治疗策略的有希望的候选者 (Z. Zhong、M. D. Wheeler、Xiangli Li、M. Froh、P. Schemmer、M. Yin、Hartwig Bunzendaul、B. Bradford、J. Lemasters,2003 年)。

3. 抗菌和抗炎作用

研究表明,甘氨酸可以有效抑制某些细菌的生长,例如幽门螺杆菌,甚至表明可能作为耐药菌株根除新疗法的一部分。它与某些抗生素表现出协同活性,降低了它们对杀菌作用所需的浓度。此外,观察到甘氨酸可以保护肠道免受炎症,可能是通过抑制炎症细胞活化和调节氧化还原状态,表明其在解决胃肠道问题方面的潜力 (M. Minami、T. Ando、S. Hashikawa、K. Torii、T. Hasegawa、D. Israel、K. Ina、K. Kusugami、H. Goto、M. Ohta,2004 年)。

4. 在农业中的保护作用

在农业背景下,已经发现甘氨酸在植物中发挥保护作用,通过影响某些转运蛋白基因的表达和增强抗氧化防御机制,减少水稻中砷的积累和毒性。这表明其在减轻农作物重金属胁迫方面的潜力,有助于更安全的农业实践和粮食安全 (Arvind Kumar Dubey、Navin Kumar、R. Ranjan、A. Gautam、V. Pande、I. Sanyal、S. Mallick,2018 年)。

未来方向

Research on dipeptides like Glycine, glycyl-L-lysyl- is ongoing. For instance, Lysine supplementation has been found to improve glycemic control, decrease protein glycation, and reduce insulin resistance in type 2 diabetic patients . Additionally, dipeptides have been evaluated for their antimicrobial, antibiofilm, and anticancer potentials .

属性

IUPAC Name |

2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUHNKAFQXQNLH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427214 | |

| Record name | Glycine, glycyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, glycyl-L-lysyl- | |

CAS RN |

45214-22-0 | |

| Record name | Glycine, glycyl-L-lysyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

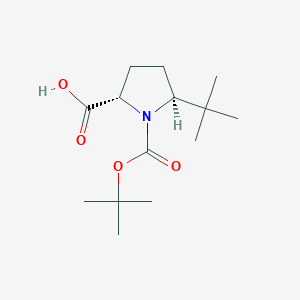

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)